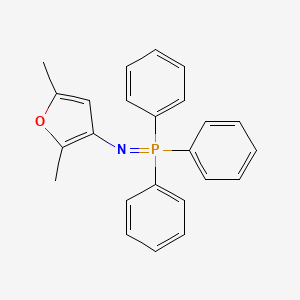![molecular formula C9H14Cl2O2 B12592728 8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane CAS No. 651035-98-2](/img/structure/B12592728.png)
8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[510]octane is a chemical compound with the molecular formula C10H16Cl2O2 It is a bicyclic compound characterized by the presence of two chlorine atoms and a dioxabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a chlorinated precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxides, while reduction can produce dechlorinated bicyclic compounds .
Aplicaciones Científicas De Investigación
8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
8,8-Dichloro-2-oxabicyclo[5.1.0]octane: Similar in structure but with different functional groups.
8,8-Dibromo-4-oxabicyclo[5.1.0]octane: Contains bromine atoms instead of chlorine.
8,8-Dimethyl-4-oxatricyclo[5.1.0.0(3,5)]octane: Features methyl groups instead of chlorine.
Uniqueness
8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane is unique due to its specific arrangement of chlorine atoms and the dioxabicyclo structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
651035-98-2 |
|---|---|
Fórmula molecular |
C9H14Cl2O2 |
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
8,8-dichloro-4-propan-2-yl-3,5-dioxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C9H14Cl2O2/c1-5(2)8-12-3-6-7(4-13-8)9(6,10)11/h5-8H,3-4H2,1-2H3 |
Clave InChI |
JLJYNXPXYHDRTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1OCC2C(C2(Cl)Cl)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)
![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)

![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)

![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
![3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B12592706.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)
![Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-](/img/structure/B12592722.png)

![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
![8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid](/img/structure/B12592751.png)
![{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12592762.png)
